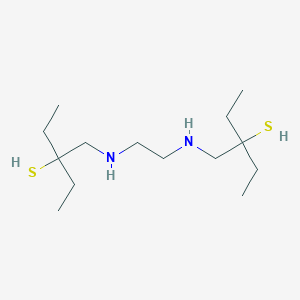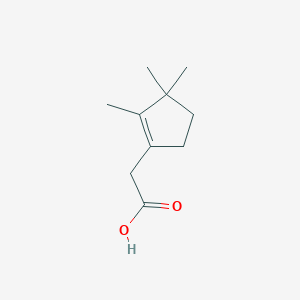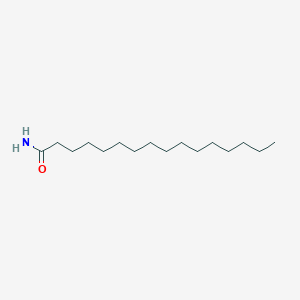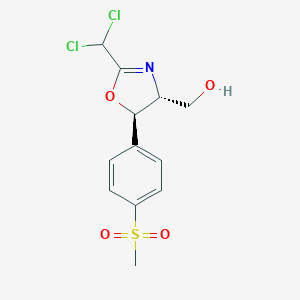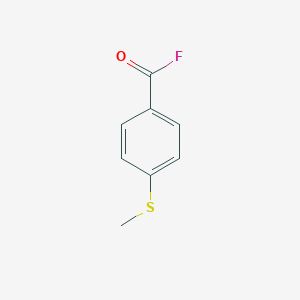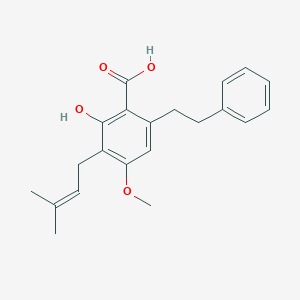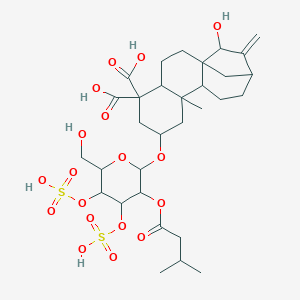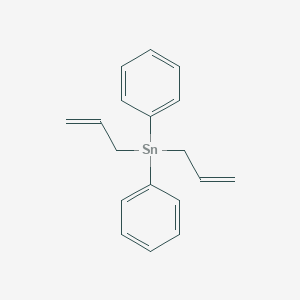
Diallyldiphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyldiphenylstannane (DADS) is an organotin compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DADS has been found to possess various biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Wirkmechanismus
The mechanism of action of Diallyldiphenylstannane is not fully understood. However, it has been suggested that Diallyldiphenylstannane exerts its biological effects by modulating various signaling pathways. Diallyldiphenylstannane has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Diallyldiphenylstannane has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Diallyldiphenylstannane has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Diallyldiphenylstannane has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Diallyldiphenylstannane has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Diallyldiphenylstannane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, Diallyldiphenylstannane has been found to possess various biological properties, making it a versatile compound for studying different biological processes. However, Diallyldiphenylstannane has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, Diallyldiphenylstannane has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on Diallyldiphenylstannane. Firstly, more studies are needed to elucidate the mechanism of action of Diallyldiphenylstannane. Secondly, more studies are needed to determine the optimal dosage and administration route of Diallyldiphenylstannane for different therapeutic applications. Thirdly, more studies are needed to investigate the potential side effects of Diallyldiphenylstannane. Finally, more studies are needed to explore the potential use of Diallyldiphenylstannane in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Diallyldiphenylstannane (Diallyldiphenylstannane) is an organotin compound that possesses various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Diallyldiphenylstannane has potential therapeutic benefits and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of Diallyldiphenylstannane and to determine its optimal therapeutic applications.
Synthesemethoden
Diallyldiphenylstannane can be synthesized by the reaction of diphenyltin dichloride with allyl chloride in the presence of sodium metal. The reaction produces Diallyldiphenylstannane as a white crystalline solid with a melting point of 129-131°C.
Wissenschaftliche Forschungsanwendungen
Diallyldiphenylstannane has been extensively studied for its potential therapeutic benefits. It has been found to possess antioxidant properties that can protect cells from oxidative stress. Diallyldiphenylstannane has also been shown to possess anti-inflammatory properties that can reduce inflammation in various tissues. Moreover, Diallyldiphenylstannane has been found to have anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Eigenschaften
IUPAC Name |
diphenyl-bis(prop-2-enyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVGSKYJHCXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330133 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10074-32-5 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

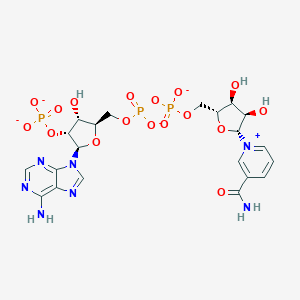
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
